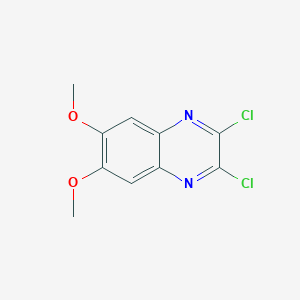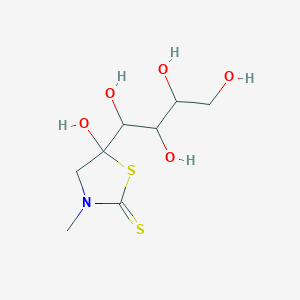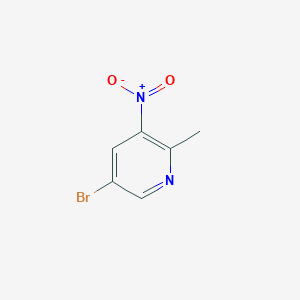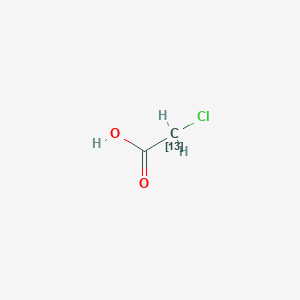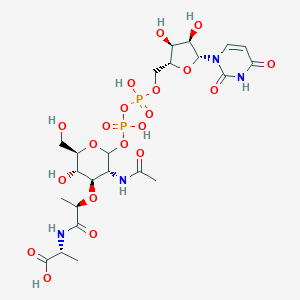
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine
Vue d'ensemble
Description
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylalanine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can be achieved through several routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amino acid derivative, followed by reduction and hydrolysis steps. For example, the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine yields an azlactone intermediate, which can be hydrolyzed and reduced to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonylated products.
Applications De Recherche Scientifique
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a precursor to neurotransmitter analogs, influencing neurotransmission processes. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylalanine: A similar compound where the amino acid backbone is not methylated.
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is unique due to the presence of both methoxy groups and a methylated amino acid backbone. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other related compounds .
Propriétés
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQWLWXLUTSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397039 | |
| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-06-0 | |
| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


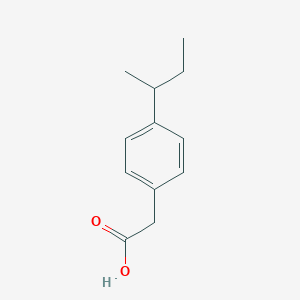
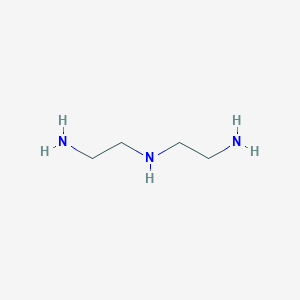
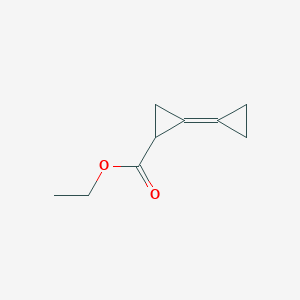
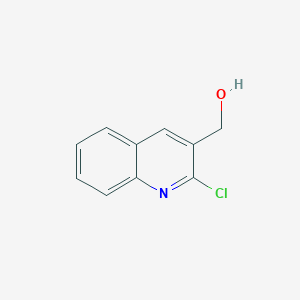
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
